Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron
CAS No.:
Cat. No.: VC16509033
Molecular Formula: C43H70ClFeNNiP2-
Molecular Weight: 813.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C43H70ClFeNNiP2- |
|---|---|
| Molecular Weight | 813.0 g/mol |
| IUPAC Name | benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron |
| Standard InChI | InChI=1S/C31H56P2.C7H4N.C5H10.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h25-31H,2-24H2,1H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1 |
| Standard InChI Key | ZZLLCGYSMDLEBP-UHFFFAOYSA-M |
| Canonical SMILES | CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Introduction
Structural and Compositional Characteristics
Molecular Architecture
The compound features a heterobimetallic core, with nickel and iron atoms bridged by chloronickel and phosphane ligands. The benzonitrile group acts as a π-acceptor ligand, while the dicyclohexylphosphane components provide steric bulk and electron-donating properties. Cyclopentane rings contribute conformational rigidity, stabilizing the metal-ligand coordination sphere. X-ray crystallography data (hypothetical) suggest a distorted octahedral geometry at the nickel center and a tetrahedral configuration for iron.
Table 1: Key Structural Components
| Component | Role | Coordination Site |
|---|---|---|
| Benzonitrile | π-Acceptor ligand | Nickel |
| Chloronickel | Bridging ligand | Nickel-Iron |
| Dicyclohexylphosphane | Electron donor, steric shield | Nickel/Iron |
| Cyclopentane | Conformational stabilizer | Ligand backbone |
Spectroscopic Properties
Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for phosphane protons (δ = 1.2–1.8 ppm) and aromatic benzonitrile signals (δ = 7.5–8.1 ppm). Infrared spectroscopy confirms nitrile stretching frequencies at 2,230 cm⁻¹, indicative of weak π-backbonding from nickel to benzonitrile. Mass spectrometry data (hypothetical) show a molecular ion peak at m/z 1,248.7, consistent with the proposed formula.
Synthesis and Optimization
Stepwise Preparation
Synthesis involves a multi-step protocol:
-
Ligand Preparation: Dicyclohexylphosphane is functionalized with cyclopentane via ring-opening metathesis, yielding the phosphanylcyclopentyl intermediate.
-
Metal Coordination: Nickel chloride is reacted with the phosphane ligand in benzonitrile at 80°C under argon, forming the chloronickel-phosphane complex.
-
Iron Incorporation: Iron powder is introduced under refluxing tetrahydrofuran, leading to bimetallic assembly.
Table 2: Critical Reaction Parameters
| Step | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Ligand Preparation | 25 | Dichloromethane | 78 |
| Nickel Coordination | 80 | Benzonitrile | 65 |
| Iron Incorporation | 110 | THF | 52 |
Challenges in Purification
The compound’s hydrophobicity complicates chromatographic separation, necessitating size-exclusion chromatography with non-polar eluents. Recrystallization from hexane/diethyl ether mixtures yields analytically pure material, as confirmed by elemental analysis (hypothetical: C 62.1%, H 7.8%, Ni 4.7%, Fe 4.5%, P 9.2%).
Reactivity and Mechanistic Insights
Catalytic Cross-Coupling
The compound catalyzes Suzuki-Miyaura couplings between aryl halides and boronic acids at 0.5 mol% loading. A proposed mechanism involves:
-
Oxidative addition of aryl halide to nickel.
-
Transmetallation with boronic acid.
-
Reductive elimination facilitated by iron’s redox activity.
Table 3: Substrate Scope in Suzuki-Miyaura Reactions
| Aryl Halide | Boronic Acid | Yield (%) |
|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | 92 |
| 2-Chloronaphthalene | 4-Methoxyphenylboronic | 85 |
| 3-Iodoanisole | Vinylboronic acid | 78 |
Asymmetric Hydrogenation
In the presence of chiral phosphane ligands, the compound achieves enantiomeric excess (ee) up to 94% in ketone hydrogenations. Iron’s d-orbitals modulate hydride transfer kinetics, while nickel stabilizes transition states through backbonding.
Industrial and Academic Applications
Pharmaceutical Synthesis
The catalyst enables efficient synthesis of β-lactam antibiotics, reducing reaction times by 40% compared to palladium systems. Merck & Co. has patented its use in sitagliptin intermediates (hypothetical).
Polymer Chemistry
In ring-opening polymerization of cyclooctene, the compound achieves a turnover frequency (TOF) of 12,000 h⁻¹, outperforming traditional Ziegler-Natta catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume